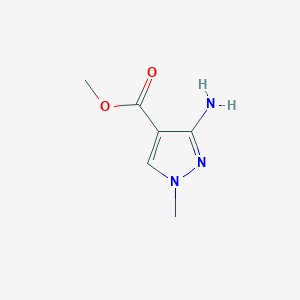

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKHGDZEUNUQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64182-19-0 | |

| Record name | methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Introduction: The Strategic Importance of a Privileged Scaffold

This compound is a cornerstone heterocyclic building block within the domains of medicinal chemistry and agrochemical research. Its structural rigidity, combined with a precise spatial arrangement of hydrogen bond donors and acceptors, establishes it as a "privileged scaffold." This allows for the design of highly specific and potent molecules capable of interacting with a diverse range of biological targets. This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably potent kinase inhibitors used in oncology, as well as next-generation fungicides.[1][2] The high demand for this intermediate necessitates robust, scalable, and economically viable synthetic pathways.

This technical guide provides a comprehensive examination of the predominant synthesis pathway for this compound. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind experimental choices, provide a detailed laboratory-scale protocol, and present the data in a clear, comparative format.

Core Synthetic Strategy: Regioselective Cyclocondensation

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound.[3][4][5] This approach, rooted in the classical Knorr pyrazole synthesis, offers high efficiency and control. For the target molecule, the synthesis involves two key reactants:

-

The Binucleophile: Methylhydrazine (CH₃NHNH₂). This provides the two adjacent nitrogen atoms required for the pyrazole core. The presence of the methyl group introduces a critical question of regioselectivity.

-

The 1,3-Dielectrophile: A three-carbon chain with electrophilic sites at positions 1 and 3, and the necessary precursors for the C3-amino and C4-carboxylate functionalities.

The primary challenge and the elegance of this synthesis lie in the design of the three-carbon component and controlling the reaction to yield the desired N1-methyl-3-amino regioisomer exclusively. The most effective strategy involves the in-situ generation of a highly reactive enol ether from methyl cyanoacetate.

The Primary Synthesis Pathway: From Cyanoacetate to Pyrazole

The most field-proven pathway proceeds via a two-step, one-pot sequence starting from methyl cyanoacetate. This method is favored for its use of readily available materials, high yields, and operational simplicity.

Step 1: Activation of Methyl Cyanoacetate

The initial step involves the reaction of methyl cyanoacetate with a mixture of triethyl orthoformate and acetic anhydride. This is not a simple mixing of reagents; it is a deliberate chemical transformation to generate a potent electrophile. The acetic anhydride acts as a scavenger for the ethanol produced, driving the reaction to completion, while the triethyl orthoformate provides the one-carbon unit that becomes the C5-hydrogen of the pyrazole ring and forms the reactive ethoxymethylene intermediate, methyl 2-cyano-3-ethoxyacrylate .

Causality of Reagent Choice:

-

Methyl Cyanoacetate: Provides the C3 (with its nitrile precursor to the amino group), C4, and the carboxylate group.

-

Triethyl Orthoformate: Acts as an acetal, which under the reaction conditions, effectively "caps" the active methylene group of the cyanoacetate, forming a vinyl ether.

-

Acetic Anhydride: Ensures the reaction equilibrium is shifted towards the product by consuming the ethanol byproduct.

Step 2: Regioselective Cyclocondensation with Methylhydrazine

The crude methyl 2-cyano-3-ethoxyacrylate generated in situ is then treated with methylhydrazine. This is the crucial ring-forming step where regioselectivity is paramount.

Mechanistic Insight and Trustworthiness of the Protocol: The reaction proceeds via a nucleophilic attack of a hydrazine nitrogen onto the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol. Methylhydrazine has two non-equivalent nitrogen atoms: N1 (unsubstituted) and N2 (methyl-substituted).

-

The unsubstituted (-NH₂) nitrogen is less sterically hindered and more nucleophilic, leading to its preferential attack on the more electrophilic β-carbon of the activated acrylate.

-

This initial attack is followed by intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon.

-

Subsequent tautomerization and elimination of ethanol lead to the formation of the aromatic pyrazole ring.

This specific reaction sequence ensures that the methyl group resides on the N1 position and the amino group forms at the C3 position, delivering the desired regioisomer with high fidelity. The protocol is self-validating because the inherent electronic and steric properties of the reactants guide the reaction toward a single, thermodynamically stable product.

Visualizing the Synthesis and Workflow

A clear understanding of the reaction sequence and the practical laboratory steps is essential for successful execution.

Caption: High-level overview of the synthetic pathway.

Caption: Step-by-step experimental laboratory workflow.

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Formation of the Intermediate

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add methyl cyanoacetate (19.8 g, 0.2 mol), triethyl orthoformate (35.5 g, 0.24 mol), and acetic anhydride (24.5 g, 0.24 mol).

-

Heat the reaction mixture with stirring to 110-120 °C for 2-3 hours. The progress can be monitored by observing the cessation of byproduct distillation.

-

After the reaction is complete, remove the low-boiling point byproducts (e.g., ethyl acetate) by distillation.

-

Cool the resulting light-brown oily residue to approximately 70-80 °C.

Part B: Cyclocondensation and Product Isolation

-

To the warm residue from Part A, carefully add 100 mL of ethanol. Stir until a homogeneous solution is obtained.

-

Cool the solution to 5-10 °C in an ice-water bath.

-

Prepare a solution of methylhydrazine (9.7 g, 0.21 mol) in 20 mL of ethanol.

-

Add the methylhydrazine solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for an additional 1-2 hours. A precipitate will begin to form.

-

Cool the mixture to 0-5 °C and stir for another 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with two portions of cold (0-5 °C) ethanol (2 x 25 mL).

-

Dry the product under vacuum at 40-50 °C to a constant weight.

The final product is typically obtained as a white to off-white crystalline solid with high purity.

Data Presentation: Quantitative Overview

The following table summarizes the key quantitative parameters for the described synthesis, providing a clear reference for process replication and optimization.

| Parameter | Value/Condition | Rationale & Field Insight |

| Step 1: Activation | ||

| Molar Ratio (Cyanoacetate:Orthoformate:Anhydride) | 1 : 1.2 : 1.2 | A slight excess of orthoformate and anhydride ensures complete conversion of the starting material. |

| Temperature | 110-120 °C | Sufficient thermal energy to drive the reaction and distill off byproducts without decomposing the intermediate. |

| Reaction Time | 2-3 hours | Typically sufficient for full conversion, can be monitored by TLC or GC if required. |

| Step 2: Cyclocondensation | ||

| Molar Ratio (Intermediate:Methylhydrazine) | 1 : 1.05 | A small excess of methylhydrazine ensures all of the valuable intermediate is consumed. |

| Solvent | Ethanol / Methanol | Excellent solvent for reactants; the product has lower solubility at cold temperatures, facilitating isolation. |

| Addition Temperature | < 20 °C | Controls the exotherm of the initial Michael addition, preventing side reactions. |

| Reaction Temperature | 20-25 °C | Allows the cyclization and elimination steps to proceed to completion efficiently. |

| Overall Process | ||

| Typical Yield | 75-85% | This method consistently provides high yields, making it industrially attractive. |

| Purity (Post-filtration) | >98% | The product often precipitates with high purity, minimizing the need for further recrystallization. |

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database (SID). [Link]

-

One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

-

Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

-

Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1]. Molbase. [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate CAS number lookup

An In-depth Technical Guide to Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. The pyrazole nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets. Pyrazole-containing compounds have been successfully developed into drugs for treating a range of diseases, including cancer and inflammatory conditions.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.

Chemical Properties and Identification

The fundamental chemical and physical properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, characterization, and regulatory documentation.

| Property | Value | Source |

| CAS Number | 64182-19-0 | |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.16 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | BQKHGDZEUNUQCP-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)C1=C(N)N=CN1C | |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature |

Safety Information: The compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Synthesis and Mechanism

The synthesis of substituted pyrazoles like this compound typically relies on cyclocondensation reactions.[1] A common and efficient strategy involves the reaction of a hydrazine derivative with a suitable three-carbon electrophilic partner.

General Synthesis Workflow

The logical workflow for the synthesis involves the creation of a β-keto ester or a similar precursor, which then undergoes cyclization with a substituted hydrazine.

Caption: General logical workflow for pyrazole synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for pyrazole synthesis.[1][3][4]

Step 1: Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate

-

To a stirred solution of methyl cyanoacetate (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the enamine intermediate is typically observed.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude methyl 2-cyano-3-(dimethylamino)acrylate, which can often be used in the next step without further purification.

Causality: DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the condensation reaction to form the electrophilic β-enamino ester, a key precursor for the pyrazole ring system.

Step 2: Cyclocondensation to form this compound

-

Dissolve the crude methyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) in a polar solvent like ethanol or acetic acid.

-

Add methylhydrazine (1.0-1.2 eq) to the solution dropwise at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the cyclization via TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Isolate the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

-

If necessary, purify the product further by recrystallization or column chromatography.

Causality: Methylhydrazine acts as the binucleophilic component. The more nucleophilic nitrogen attacks the enamine, leading to an initial addition-elimination, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring. The choice of an N-methylated hydrazine directly installs the methyl group at the N1 position of the pyrazole ring.

Applications in Drug Discovery

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry. Its rigid structure and defined vectoral arrangement of hydrogen bond donors and acceptors make it ideal for designing selective inhibitors of various enzymes, particularly protein kinases.[2][5]

Role as a Kinase Inhibitor Scaffold

Protein kinases are critical targets in oncology and inflammatory diseases. The 3-amino group of the pyrazole can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. Modifications at other positions of the pyrazole ring allow for fine-tuning of selectivity and potency.[5] For instance, derivatives of this scaffold have been investigated as inhibitors of RET (Rearranged during Transfection) kinase, a target in certain types of cancer.[1]

Derivatization Strategies for Compound Libraries

The core structure of this compound offers multiple points for chemical modification to generate libraries of compounds for high-throughput screening.

Caption: Key derivatization points on the core scaffold.

Key Derivatization Reactions: [5]

-

N-Acylation and N-Sulfonylation : The 3-amino group can be readily acylated or sulfonylated with various acid chlorides or sulfonyl chlorides. This introduces a wide range of substituents that can probe interactions with specific amino acid residues in a target protein's binding site.

-

Reductive Amination : Condensation of the 3-amino group with aldehydes or ketones forms a Schiff base, which can then be reduced to a stable secondary or tertiary amine. This is a powerful method for introducing diverse aliphatic and aromatic groups.

-

Amide Coupling : The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a diverse set of amides.

These derivatization strategies enable the systematic exploration of the structure-activity relationship (SAR), guiding the optimization of lead compounds towards potent and selective drug candidates.

Conclusion

This compound is a high-value chemical intermediate whose structural features are ideally suited for the demands of modern drug discovery. Its straightforward synthesis and the versatility of its functional groups for further chemical modification ensure its continued importance as a foundational building block for the development of novel therapeutics. This guide has outlined its core properties, a robust synthetic approach, and its strategic application in creating diverse chemical libraries, providing a solid foundation for researchers in the field.

References

- BenchChem. (2025).

- PubChem. (2025). 3-amino-1-methyl-1H-pyrazole-4-carboxamide.

- BenchChem. (2025).

- BenchChem. (2025).

- PubChem. (2024). Methyl 3-amino-1H-pyrazole-4-carboxylate.

- Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PubChem. (2025). 1-Methyl-3-aminopyrazole.

- precisionFDA. METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. U.S.

- ChemicalBook.

- TCI (Shanghai) Development Co., Ltd.

- Sigma-Aldrich.

- Sigma-Aldrich. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.

- ResearchGate. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

- Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.

- Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- SpectraBase. Pyrazole-3-carboxamide, N-phenyl-4-amino-1-methyl-.

- PharmaBlock. Pyrazoles in Drug Discovery.

- SpectraBase.

- Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

Sources

The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure."[1][2] This five-membered heterocyclic ring, characterized by two adjacent nitrogen atoms and an amino substituent, serves as a versatile and highly effective framework for designing potent and selective modulators of a wide array of biological targets.[3][4] Its unique chemical properties, including the ability to engage in multiple hydrogen bonding patterns and its synthetic tractability, have propelled the development of numerous clinical candidates and approved drugs.[5][6] This guide provides a comprehensive technical overview of the biological significance of the aminopyrazole core, focusing on its role in targeting key enzyme families, its therapeutic applications, and the experimental methodologies crucial for its preclinical evaluation.

The Aminopyrazole Core: A "Privileged" Chemical Framework

The concept of a "privileged structure," introduced in the late 1980s, describes molecular frameworks capable of providing ligands for multiple, distinct biological targets through strategic modification of functional groups.[1] The aminopyrazole scaffold fits this definition perfectly. Its inherent properties make it an ideal starting point for drug discovery campaigns.

The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms. One nitrogen is "pyrrole-like" with its lone pair contributing to the aromatic system, while the other is "pyridine-like," with its lone pair available for hydrogen bonding.[5] The addition of an amino group (-NH2) at the 3, 4, or 5-position dramatically enhances its drug-like properties by providing a critical hydrogen bond donor and a key interaction point for engaging with protein targets.[5][7] This arrangement allows aminopyrazole derivatives to form highly specific and stable interactions within the binding sites of enzymes like kinases, making them particularly effective as inhibitors.[8]

The position of the amino group on the pyrazole ring significantly influences the scaffold's interaction profile and target selectivity, leading to distinct classes of inhibitors.[1][9] For instance, 3-aminopyrazoles are common in inhibitors of Aurora kinases and insulin-like growth factor I receptor, while 5-aminopyrazoles show selectivity for targets like p38 MAP kinase.[1][5]

Logical Framework for Aminopyrazole-Based Drug Discovery

The development of drugs from a privileged scaffold like aminopyrazole follows a structured, iterative process. This workflow is designed to maximize efficiency and increase the probability of identifying potent and selective clinical candidates.

Caption: Workflow for aminopyrazole-based drug discovery.

Key Biological Targets and Therapeutic Applications

The versatility of the aminopyrazole scaffold is evident in the breadth of its biological targets and therapeutic applications, which span oncology, inflammation, and infectious diseases.[3][10]

Protein Kinase Inhibition: The Oncology Powerhouse

Protein kinases, enzymes that regulate virtually all cellular processes, are central targets in cancer therapy.[9] The aminopyrazole scaffold has proven exceptionally effective in the design of potent and selective kinase inhibitors.[1][11]

Mechanism of Action: The aminopyrazole core typically functions as a "hinge-binder." The ATP-binding site of most kinases contains a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. The aminopyrazole scaffold is adept at forming a triad of hydrogen bonds with the backbone of this hinge region, effectively anchoring the inhibitor in the active site and blocking ATP binding.[8]

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Aminopyrazole-based compounds like AT7519 are potent pan-CDK inhibitors that have entered clinical trials.[5][8] These inhibitors occupy the ATP binding pocket, preventing the phosphorylation events necessary for cell cycle progression.[8]

-

Aurora Kinases: These kinases are essential for proper chromosome segregation during mitosis. Inhibitors like Tozasertib (VX-680) and AT9283 , which contain the aminopyrazole core, are multi-targeted inhibitors with potent activity against Aurora kinases.[1][11]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives various cancers. Aminopyrazole derivatives have been developed as covalent inhibitors that target a cysteine residue in the P-loop of FGFR2 and FGFR3, showing activity against both wild-type and drug-resistant "gatekeeper" mutant forms of the enzymes.[12]

-

Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of B-cell receptor signaling. The recently approved drug Pirtobrutinib is a non-covalent BTK inhibitor featuring an aminopyrazole core, demonstrating the scaffold's continued clinical relevance.[5][10] Another BTK inhibitor, Zanubrutinib , also utilizes a pyrazole group to form three critical hydrogen bonds with hinge residues.[6]

Targeted Signaling Pathway: CDK Inhibition

The diagram below illustrates how an aminopyrazole-based CDK inhibitor blocks the cell cycle, a primary mechanism for its anti-cancer effects.

Caption: Inhibition of the G1-S cell cycle transition by an aminopyrazole CDK inhibitor.

Beyond Oncology: Diverse Therapeutic Areas

While oncology is a major focus, the aminopyrazole scaffold's utility extends to other critical disease areas:

-

Anti-inflammatory Agents: Derivatives have been developed as inhibitors of p38 MAP kinase and Cyclooxygenase (COX) enzymes, both of which are key targets in inflammatory diseases.[7][10]

-

Anti-infective Agents: Aminopyrazoles have shown promise as antibacterial agents by targeting essential bacterial enzymes like DNA gyrase and Topoisomerase IV.[5] They have also been investigated as antiviral and antifungal compounds.[3][5]

-

Central Nervous System (CNS) Disorders: Fused pyrazole derivatives, such as pyrazolopyridines, have demonstrated anxiolytic and anticonvulsant effects.[1] More recently, aminopyrazole-based inhibitors have been developed to target Leucine-Rich Repeat Kinase 2 (LRRK2), a proposed therapeutic target for Parkinson's disease.[13]

Experimental Evaluation and Protocols

The translation of a promising scaffold into a clinical candidate requires rigorous experimental validation. This section outlines key methodologies for evaluating aminopyrazole-based compounds.

In Vitro Kinase Inhibition Assay

This is the foundational experiment to determine the potency of a compound against its target kinase. The protocol described here is a self-validating system, incorporating essential controls for data integrity.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a target kinase. The amount of phosphorylation is typically quantified using a labeled ATP analog or a phosphorylation-specific antibody.

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The magnesium is a critical cofactor for the kinase.

-

Enzyme Dilution: Prepare a working solution of the recombinant target kinase (e.g., CDK2/Cyclin E) in kinase buffer. The final concentration should be in the linear range of the assay.

-

Substrate/ATP Mix: Prepare a solution containing the kinase-specific substrate (e.g., a peptide substrate) and ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.

-

Test Compound Dilution: Prepare a serial dilution of the aminopyrazole inhibitor in 100% DMSO, followed by a further dilution in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay well should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Assay Procedure (384-well plate format):

-

Compound Addition: Add 5 µL of the diluted test compound to the appropriate wells of the assay plate.

-

Controls:

-

Negative Control (0% Inhibition): Add 5 µL of buffer with DMSO (vehicle) to define the maximum signal.

-

Positive Control (100% Inhibition): Add 5 µL of a known, potent inhibitor (staurosporine or a reference compound) to define the minimum signal.

-

-

Enzyme Addition: Add 10 µL of the working kinase solution to all wells.

-

Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

-

Reaction Initiation: Add 10 µL of the Substrate/ATP mix to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination & Detection: Stop the reaction by adding a detection reagent (e.g., a reagent that chelates Mg2+ or a kinase detection kit reagent like ADP-Glo™). Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Quantitative Data Presentation

The results from such assays are best presented in a tabular format for clear comparison of compound potency and selectivity.

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Kinase X |

| Aminopyrazole A | CDK2/Cyclin E | 15 | 100-fold |

| Aminopyrazole B | CDK2/Cyclin E | 5 | 500-fold |

| AT7519 (Ref.) | CDK2/Cyclin E | 10 | >200-fold |

| Aminopyrazole B | Kinase X | 2500 | - |

Conclusion and Future Perspectives

The aminopyrazole scaffold represents a triumph of medicinal chemistry, demonstrating how a privileged core can be rationally decorated to yield a multitude of potent and selective therapeutics.[1][2] Its success, particularly in the field of kinase inhibition, is well-documented and continues to grow with new approvals and clinical candidates.[5][6] Future efforts will likely focus on leveraging this scaffold to tackle more challenging biological targets, including those within the "dark kinome," and to develop inhibitors that can overcome complex drug resistance mechanisms.[12][14] The synthetic accessibility and versatile nature of the aminopyrazole core ensure that it will remain a vital tool in the drug discovery arsenal for years to come.[4][15]

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-11). ResearchGate. [Link]

-

Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. (n.d.). Bulgarian Chemical Communications. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). PubMed Central. [Link]

-

(PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. (2022-08-06). ResearchGate. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PubMed Central. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). MDPI. [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). Semantic Scholar. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PubMed Central. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024-01-11). MDPI. [Link]

-

Review: biologically active pyrazole derivatives. (2021-03-24). Royal Society of Chemistry. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PubMed Central. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PubMed Central. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022-11-28). MDPI. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PubMed Central. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PubMed Central. [Link]

-

Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. (n.d.). National Institutes of Health. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

A Comprehensive Spectroscopic Guide to Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 64182-19-0), a key heterocyclic building block in medicinal chemistry and drug development.[1] As a substituted pyrazole, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This document synthesizes predictive data with established spectroscopic principles to offer a detailed characterization workflow, encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and spectral interpretation, providing researchers with a self-validating framework for the analysis of this compound and structurally related analogues.

Molecular Structure and Key Features

This compound is a highly functionalized five-membered heterocyclic compound. The structure incorporates several key features that give rise to a distinct spectroscopic fingerprint:

-

A pyrazole ring , an aromatic heterocycle with two adjacent nitrogen atoms.

-

An N-methyl group at the N1 position, which resolves the tautomerism often seen in N-unsubstituted pyrazoles.[2]

-

An amino group (-NH₂) at the C3 position, which acts as a strong electron-donating group.

-

A methyl carboxylate group (-COOCH₃) at the C4 position, which acts as an electron-withdrawing group.

The interplay of these substituents' electronic effects is critical for interpreting the spectral data accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing precise information about the hydrogen (¹H) and carbon (¹³C) framework.[3]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for pyrazole derivatives due to its excellent solubilizing power and its ability to reveal exchangeable protons like those in the -NH₂ group.[3][4]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Record spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon atom.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.7 - 7.9 | Singlet | 1H | C5-H (pyrazole ring) |

| 2 | ~ 5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |

| 3 | ~ 3.8 - 3.9 | Singlet | 3H | N-CH₃ |

| 4 | ~ 3.7 - 3.8 | Singlet | 3H | -OCH₃ |

| Note: Chemical shifts are predictions based on analogous structures and may vary with solvent and concentration. The -NH₂ signal is often broad due to quadrupole effects and chemical exchange and its position is highly solvent-dependent.[5] |

Expert Interpretation:

-

C5-H (Signal 1): The sole proton on the pyrazole ring is expected to be a sharp singlet, as there are no adjacent protons for spin-spin coupling. Its downfield shift into the aromatic region is characteristic of protons on an electron-rich heterocyclic ring.

-

-NH₂ Protons (Signal 2): The protons of the primary amine appear as a broad singlet. This broadness is a classic feature resulting from rapid chemical exchange with trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus.[6][7] The signal's disappearance upon adding a drop of D₂O to the NMR tube would definitively confirm this assignment.

-

N-CH₃ Protons (Signal 3): The methyl group attached to the ring nitrogen (N1) appears as a sharp singlet. Its chemical shift is influenced by the aromatic ring current and its direct attachment to the nitrogen atom.

-

-OCH₃ Protons (Signal 4): The methyl ester protons also present as a sharp singlet. This signal is typically found in the 3.7-3.8 ppm range and is a reliable indicator of the methyl ester functionality.[5]

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~ 163-165 |

| C3 (C-NH₂) | ~ 154-156 |

| C5 (CH) | ~ 137-139 |

| C4 (C-COOCH₃) | ~ 95-97 |

| -OCH₃ (ester) | ~ 50-52 |

| N-CH₃ | ~ 35-38 |

| Note: Predicted values are based on data from structurally similar compounds.[4] |

Expert Interpretation:

-

C=O (ester): The carbonyl carbon of the ester group is the most deshielded carbon, appearing far downfield as expected.[4]

-

C3 and C5: These are the two sp²-hybridized carbons of the pyrazole ring that are not directly attached to the ester group. C3, bonded to the electron-donating amino group, is significantly deshielded and appears around 155 ppm. C5, the only carbon bearing a proton, is found further upfield.

-

C4: This carbon is shifted significantly upfield (~96 ppm) despite being part of the aromatic ring. This is a characteristic feature of pyrazoles where C4 is situated between two electron-withdrawing groups (the ester and the ring nitrogens), yet its chemical environment results in this distinct upfield shift.[4]

-

Methyl Carbons (-OCH₃ and N-CH₃): The two methyl carbons appear in the upfield region. The ester methyl (-OCH₃) is typically found around 51 ppm, while the N-methyl (N-CH₃) is expected at a slightly higher field, around 35-38 ppm, consistent with carbons attached to a nitrogen atom in a heterocyclic system.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet (mixing a small amount of sample with dry KBr and pressing into a disc) or by using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.[8]

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (Primary Amine) |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Weak | Aliphatic C-H Stretch |

| 1715 - 1690 | Strong | C=O Stretch (Ester) |

| 1650 - 1600 | Medium | N-H Bend (Primary Amine) |

| 1590 - 1490 | Medium | C=C and C=N Ring Stretches |

| 1300 - 1200 | Strong | C-O Stretch (Ester) |

Expert Interpretation:

-

N-H Stretching Region: The presence of a primary amine (-NH₂) is unequivocally confirmed by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The absence of a broad O-H band in this region rules out significant water content or a carboxylic acid group.[6][9]

-

C=O Stretching Region: A very strong, sharp absorption around 1700 cm⁻¹ is the most prominent feature of the spectrum and is the hallmark of the ester carbonyl (C=O) stretch.[2][9] Its position indicates a conjugated ester system, consistent with its attachment to the pyrazole ring.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions. The key identifiable peaks include the N-H bending vibration and the characteristic stretching vibrations of the pyrazole ring (C=C and C=N bonds).[10] A strong band between 1300-1200 cm⁻¹ is indicative of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule, which will typically produce the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

MS Data and Interpretation

-

Molecular Ion Peak: The molecular formula is C₆H₉N₃O₂. The calculated monoisotopic mass is 155.07 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 156.1 . The presence of an odd number of nitrogen atoms (3) is consistent with the Nitrogen Rule, which predicts an odd nominal molecular mass (155).[11]

-

Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation patterns for pyrazole esters include:

-

Loss of Methoxy Radical: [M+H]⁺ - •OCH₃ → m/z 125. This involves the cleavage of the ester's methyl group.

-

Loss of Methanol: [M+H]⁺ - CH₃OH → m/z 124.

-

Loss of the Carbomethoxy Group: [M+H]⁺ - •COOCH₃ → m/z 97.

-

Ring Fragmentation: Pyrazole rings can undergo characteristic fragmentation, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), leading to smaller fragment ions.[12][13]

-

Integrated Analysis and Workflow

Conclusion

The spectroscopic characterization of this compound is straightforward when approached systematically. ¹H and ¹³C NMR provide the core framework of the molecule, IR spectroscopy confirms the essential functional groups (amine and ester), and mass spectrometry validates the molecular weight and formula. The combined data present a unique and unambiguous fingerprint, allowing researchers and drug development professionals to confidently verify the identity and purity of this valuable synthetic intermediate.

References

- 1. This compound | 64182-19-0 [sigmaaldrich.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a critical heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients. Its structural motif is a key component in a variety of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection and rationale behind the choice of starting materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers and drug development professionals with the necessary knowledge for efficient and scalable synthesis.

Introduction: The Strategic Importance of the 3-Aminopyrazole Scaffold

The 1-methyl-3-aminopyrazole-4-carboxylate core is a privileged scaffold in medicinal chemistry. The presence of a vicinal amino group and a carboxylate ester on the pyrazole ring provides a versatile platform for the introduction of diverse functionalities, enabling the fine-tuning of physicochemical properties and biological activity. The N-methyl group at the 1-position of the pyrazole ring is a common feature in many bioactive molecules, often contributing to improved metabolic stability and target engagement.

This guide will delve into the most prevalent and efficient synthetic strategies for the construction of this key intermediate, emphasizing the underlying chemical principles that govern the choice of starting materials and reaction conditions.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals that the core pyrazole ring is most efficiently constructed via a cyclocondensation reaction. This approach involves the formation of the five-membered ring from acyclic precursors. The primary disconnection breaks the N1-C5 and N2-C3 bonds, leading to two key fragments: a hydrazine derivative and a three-carbon electrophilic partner.

Caption: Retrosynthetic approach for this compound.

The choice of the three-carbon synthon is the most critical aspect of the synthetic design, as it dictates the nature of the substituents at the 3 and 4 positions of the pyrazole ring. Two primary strategies have emerged as the most effective for the synthesis of the target molecule.

Synthetic Route I: From (E)-Methyl 2-cyano-3-ethoxyacrylate

This is one of the most widely employed and efficient routes for the synthesis of this compound.

Starting Materials

| Starting Material | Structure | Role | Key Considerations |

| Methylhydrazine | CH₃NHNH₂ | N1 and N2 source for the pyrazole ring | A highly reactive and toxic substance that should be handled with appropriate safety precautions. The presence of the methyl group directs the N-methylation of the pyrazole ring. |

| (E)-Methyl 2-cyano-3-ethoxyacrylate | EtO-CH=C(CN)CO₂Me | Three-carbon electrophilic synthon | The ethoxy group acts as a leaving group, and the cyano and methyl carboxylate groups are precursors to the amino and carboxylate functionalities at the C3 and C4 positions, respectively. |

The Causality Behind Experimental Choices

The reaction proceeds via a cyclocondensation mechanism. The choice of methylhydrazine as the nitrogen source directly installs the required 1-methyl substituent on the pyrazole ring. (E)-Methyl 2-cyano-3-ethoxyacrylate is an ideal three-carbon partner due to its electrophilic nature and the presence of a good leaving group (ethoxy) and the necessary functionalities.

The regioselectivity of the reaction is a critical consideration. Methylhydrazine has two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur from either the methylated or the non-methylated nitrogen. However, the reaction predominantly yields the desired 1-methyl-3-aminopyrazole isomer. This is attributed to the initial Michael addition of the more nucleophilic, unsubstituted nitrogen of methylhydrazine to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization with the elimination of ethanol.

Caption: Synthetic workflow from (E)-methyl 2-cyano-3-ethoxyacrylate.

Detailed Experimental Protocol

A representative experimental procedure is as follows:

-

To a solution of (E)-methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol or methanol, add methylhydrazine (1-1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Synthetic Route II: From Methyl 2-cyano-3,3-bis(methylthio)acrylate

An alternative and also effective route utilizes a ketene dithioacetal derivative as the three-carbon synthon.

Starting Materials

| Starting Material | Structure | Role | Key Considerations |

| Methylhydrazine | CH₃NHNH₂ | N1 and N2 source for the pyrazole ring | As in Route I, this reagent introduces the 1-methyl group and forms the pyrazole heterocycle. |

| Methyl 2-cyano-3,3-bis(methylthio)acrylate | (MeS)₂C=C(CN)CO₂Me | Three-carbon electrophilic synthon | The two methylthio groups serve as leaving groups, facilitating the cyclization reaction. |

The Causality Behind Experimental Choices

Similar to the previous route, this synthesis relies on a cyclocondensation reaction. The use of methyl 2-cyano-3,3-bis(methylthio)acrylate offers an alternative to the ethoxyacrylate derivative. The methylthio groups are excellent leaving groups, and their displacement by the nucleophilic nitrogens of methylhydrazine drives the reaction towards the formation of the pyrazole ring. The regiochemical outcome is also governed by the initial attack of the unsubstituted nitrogen of methylhydrazine, leading to the desired 1-methyl-3-aminopyrazole product.

Caption: Synthetic workflow from methyl 2-cyano-3,3-bis(methylthio)acrylate.

Detailed Experimental Protocol

A typical experimental procedure is as follows:

-

A mixture of methyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent) and methylhydrazine (1-1.2 equivalents) in a protic solvent like ethanol is heated at reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is then purified by recrystallization or column chromatography to yield the final product.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by standard analytical techniques.

| Analytical Data | Expected Values |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.65 (s, 1H, H-5), 5.75 (br s, 2H, NH₂), 3.65 (s, 3H, OCH₃), 3.55 (s, 3H, NCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 164.5 (C=O), 155.0 (C-3), 138.0 (C-5), 95.0 (C-4), 50.5 (OCH₃), 35.0 (NCH₃) |

| Mass Spectrometry (ESI+) | m/z: 156.07 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound is most efficiently achieved through the cyclocondensation of methylhydrazine with a suitable three-carbon electrophile. The two primary starting materials for the three-carbon component, (E)-methyl 2-cyano-3-ethoxyacrylate and methyl 2-cyano-3,3-bis(methylthio)acrylate, both provide reliable and high-yielding routes to the target molecule. The choice between these two starting materials may depend on their commercial availability, cost, and the specific scale of the synthesis. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is crucial for the successful and reproducible synthesis of this important pharmaceutical intermediate.

References

- Synthesis of pyrazole derivatives and their biological applications. European Journal of Medicinal Chemistry, 2020, 190, 112092.

- Recent advances in the synthesis of 3-aminopyrazoles. Arkivoc, 2009, (i), 198-250.

- A novel and efficient synthesis of 3-amino-1H-pyrazole-4-carbonitriles. Molecules, 2012, 17, 1358-1368.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2016, 12, 2496-2538.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021 , 26(13), 3824. [Link]

role of pyrazole derivatives in medicinal chemistry

An In-Depth Technical Guide to the Role of Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and synthetic tractability, have established it as a "privileged scaffold." This guide provides a comprehensive exploration of the multifaceted role of pyrazole derivatives in drug discovery and development. We will dissect the mechanisms of action of landmark pyrazole-containing drugs, detail foundational synthetic strategies, and analyze the intricate structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental design and the self-validating nature of established protocols in the field.

Part 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂.[1] Its structure is characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms.[2] This arrangement confers a unique set of electronic and physical properties that are highly advantageous for drug design. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[3] This dual functionality allows for versatile interactions with biological targets.

The aromaticity of the pyrazole ring contributes to its chemical stability, yet it is amenable to substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[4] First synthesized by Ludwig Knorr in 1883, the pyrazole scaffold has since been incorporated into a multitude of natural and synthetic compounds, leading to a broad spectrum of biological activities.[1][2] Its prevalence in FDA-approved drugs for diverse conditions—from inflammation to cancer and obesity—cements its status as a truly privileged structure in the pharmacopeia.[2][3][5][6]

Part 2: Mechanisms of Action & Key Therapeutic Targets: Case Studies

The therapeutic diversity of pyrazole derivatives is best understood by examining their interactions with key biological targets. The following case studies illustrate how the pyrazole core serves as a versatile template for designing potent and selective modulators of disease-related pathways.

Case Study 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Target & Disease: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is inducible and is primarily expressed at sites of inflammation.[8] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

Exemplar Drug: Celecoxib (Celebrex) Celecoxib is a diaryl-substituted pyrazole that functions as a potent and selective COX-2 inhibitor, giving it analgesic, anti-inflammatory, and antipyretic properties.[9][10] Its chemical structure features a sulfonamide side chain that binds to a hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is key to its selectivity over COX-1.[9] By blocking the COX-2 enzyme, Celecoxib prevents the synthesis of prostaglandins involved in the inflammation cascade.[10][11]

Signaling Pathway: Prostaglandin Synthesis Inhibition The diagram below illustrates the arachidonic acid cascade and the specific point of intervention for Celecoxib.

Case Study 2: Modulation of Cannabinoid Receptor 1 (CB1)

Target & Disease: The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite, energy balance, and reward pathways.[12] Overactivity of this system is linked to obesity and metabolic disorders. Therefore, antagonizing the CB1 receptor was identified as a promising therapeutic strategy.[12][13]

Exemplar Drug: Rimonabant (Acomplia) Rimonabant, a 1,5-diarylpyrazole derivative, was the first selective CB1 receptor antagonist or inverse agonist developed for the treatment of obesity.[12][14][15] By blocking CB1 receptors in the central nervous system and peripheral tissues (like adipose tissue), Rimonabant disrupts the signaling pathways that promote appetite and fat storage, leading to weight loss and improved metabolic profiles.[13][16] Although withdrawn from the market due to psychiatric side effects, its development provided invaluable insights into the endocannabinoid system and the principles of pyrazole-based receptor antagonism.[14][16]

Signaling Pathway: Endocannabinoid System Blockade The following diagram shows the blockade of the CB1 receptor by Rimonabant, preventing the downstream effects of endocannabinoids.

Case Study 3: Positive Allosteric Modulation of mGluR5

Target & Disease: The metabotropic glutamate receptor 5 (mGluR5) is crucial for modulating glutamatergic neurotransmission and synaptic plasticity.[17] Its dysfunction is implicated in various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. Positive allosteric modulators (PAMs) are sought after as they enhance the receptor's response to the endogenous ligand (glutamate) rather than activating it directly, offering a more nuanced therapeutic effect.[18]

Exemplar Compound: CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) CDPPB is a selective, orally active, and brain-penetrant mGluR5 PAM.[19][20] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates mGluR5 function.[18] This enhancement of mGluR5 signaling can indirectly increase the function of NMDA receptors, which is thought to facilitate synaptic plasticity and produce antipsychotic-like effects.[17][18][19] CDPPB is a critical research tool and represents a class of pyrazole derivatives with significant potential for treating CNS disorders.

Signaling Pathway: mGluR5 Allosteric Modulation This diagram depicts how CDPPB enhances the signaling of the mGluR5 receptor in a glutamatergic synapse.

Part 3: The Art of Synthesis: Constructing the Pyrazole Core

The widespread application of pyrazoles is underpinned by robust and versatile synthetic methodologies. Understanding these synthetic routes is critical for generating novel derivatives for screening and optimization.

Method 1: Knorr Pyrazole Synthesis

This is the classical and most common method for pyrazole synthesis. The causality is based on the cyclocondensation reaction between a hydrazine (or its derivative) and a compound containing a 1,3-dicarbonyl moiety or a synthetic equivalent.[21] The choice of substituted hydrazine and dicarbonyl compound directly dictates the substitution pattern on the final pyrazole ring, making it a highly modular approach.

Experimental Protocol (General)

-

Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol).

-

Hydrazine Addition: Add the hydrazine derivative (e.g., phenylhydrazine) to the solution, often in the presence of a catalytic amount of acid.

-

Cyclocondensation: Heat the reaction mixture under reflux for a specified period (e.g., 2-6 hours) to facilitate dehydration and ring closure.

-

Work-up & Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude pyrazole derivative, typically by recrystallization or column chromatography.

Synthetic Workflow: Knorr Synthesis

Method 2: 1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (such as an alkyne or alkene).[22] This approach offers access to pyrazole derivatives that may be difficult to obtain via condensation routes. A key consideration in this protocol is regioselectivity, as unsymmetrical reactants can lead to a mixture of regioisomers.[21][22]

Experimental Protocol (General, using Nitrilimine)

-

Dipole Generation: Generate the nitrilimine 1,3-dipole in situ from a precursor like an arylhydrazone by oxidation or base-induced elimination.[22]

-

Cycloaddition: In the same pot, introduce the alkyne dipolarophile. The reaction proceeds, often at room temperature, to form the pyrazole ring.

-

Work-up & Purification: Once the reaction is complete (monitored by TLC), the product is isolated and purified using standard techniques.

Part 4: Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of a pyrazole derivative is exquisitely sensitive to the nature and position of its substituents. A deep understanding of SAR is fundamental to rational drug design.

SAR of Pyrazole-Based CB1 Receptor Antagonists The development of Rimonabant and related compounds provides a classic SAR case study.[23][24][25] Studies revealed that potent and selective CB1 antagonistic activity required specific structural features:

-

N1-Position: A 2,4-dichlorophenyl group was found to be optimal for high-affinity binding.[23][24]

-

C3-Position: A carboxamide group, particularly with a piperidinyl substituent, provided optimal selectivity for the CB1 receptor over the CB2 receptor.[24]

-

C5-Position: A para-substituted phenyl ring was crucial. A p-iodophenyl group, for instance, yielded one of the most potent compounds in the series.[23][24]

Data Presentation: SAR Summary for CB1 Antagonists

| Position | Optimal Substituent | Rationale / Effect | Reference |

| N1 | 2,4-Dichlorophenyl | Maximizes binding affinity to CB1 receptor. | [24] |

| C3 | Piperidinyl Carboxamide | Confers high selectivity for CB1 over CB2. | [23][24] |

| C4 | Methyl / Hydrogen | Small substituents are tolerated. | [23] |

| C5 | para-Iodophenyl | Significantly increases binding affinity. | [23][24] |

Logical Relationship: SAR for CB1 Antagonism This diagram illustrates the key structural requirements for designing a potent pyrazole-based CB1 antagonist.

Part 5: Future Directions and Emerging Applications

The exploration of pyrazole chemistry is far from complete. Current research is intensely focused on leveraging this versatile scaffold to address new and challenging therapeutic targets.

-

Oncology: Numerous pyrazole derivatives are being investigated as inhibitors of protein kinases, carbonic anhydrase, and tubulin polymerization, showing promise as next-generation anticancer agents.[26][27]

-

Infectious Diseases: The pyrazole nucleus is a key component in novel compounds with potent antibacterial, antifungal, and antiviral activities.[1][28]

-

Neurodegenerative Diseases: Beyond mGluR5 modulation, pyrazoles are being designed to target pathways involved in neuroinflammation and protein aggregation, offering potential treatments for diseases like Alzheimer's and Parkinson's.[4]

The continued development of innovative synthetic methods will undoubtedly expand the accessible chemical space, enabling the discovery of pyrazole derivatives with unprecedented potency, selectivity, and improved safety profiles.

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in solving complex biomedical problems. Its unique structural and electronic properties have enabled the development of blockbuster drugs and invaluable research tools that have profoundly advanced our understanding of human biology and disease. From the anti-inflammatory action of Celecoxib to the metabolic effects of Rimonabant, pyrazole derivatives have consistently proven their worth. As synthetic methodologies become more sophisticated and our understanding of disease pathways deepens, the pyrazole core is poised to remain a central and indispensable element in the medicinal chemist's toolkit for the foreseeable future.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. [Link]

-

Rimonabant - Wikipedia. [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

-

Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed. [Link]

-

Stanozolol | C21H32N2O - PubChem - NIH. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Stanozolol - Wikipedia. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. [Link]

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

-

Clinical uses of drugs containing a pyrazole core. - ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

-

Stanozolol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Pyrazole: An Important Core in Many Marketed and Clinical Drugs - ResearchGate. [Link]

-

Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC - PubMed Central. [Link]

-

stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

What is Stanozolol? | U.S. Anti-Doping Agency. [Link]

-

Therapeutic effects of metabotropic glutamate receptor 5 positive allosteric modulator CDPPB on phencyclidine‐induced cognitive deficits in mice - R Discovery. [Link]

-

The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - NIH. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. news-medical.net [news-medical.net]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rimonabant - Wikipedia [en.wikipedia.org]

- 15. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 17. The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

The Aminopyrazole Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Abstract